Steric and Electronic Impact of the Ortho-Methyl Group: 3-(1-Aminobutyl)-2-methylaniline vs. 3-(1-Aminobutyl)aniline
The ortho-methyl substituent in 3-(1-aminobutyl)-2-methylaniline introduces a calculated increase in steric bulk (Taft Es parameter) and a positive inductive effect (+I) relative to hydrogen, which is absent in the des-methyl comparator 3-(1-aminobutyl)aniline. ChemSrc reports the molecular formula of the target compound as C₁₁H₁₈N₂ (MW 178.27) versus C₁₀H₁₆N₂ (MW 164.25) for the des-methyl analog, reflecting the additional –CH₃ group . In the context of KCNQ channel-opening aniline derivatives, ortho-substitution on the aniline ring has been shown to alter both potency and metabolic stability; specifically, the presence of a small ortho-alkyl group can sterically shield the aryl amine from N-acetylation and CYP450-mediated oxidation, prolonging metabolic half-life relative to unsubstituted analogs [1]. While direct comparative microsomal stability data for this exact pair are not publicly available, the class-level SAR trend predicts that 3-(1-aminobutyl)-2-methylaniline will exhibit reduced intrinsic clearance compared to 3-(1-aminobutyl)aniline.
| Evidence Dimension | Molecular property: steric shielding of aryl amine by ortho-methyl group |
|---|---|
| Target Compound Data | Molecular weight 178.27 g/mol; presence of ortho –CH₃ group (σ_meta = -0.07, Es = -1.24 for CH₃ vs Es = 0 for H) |
| Comparator Or Baseline | 3-(1-Aminobutyl)aniline (CAS 133332-55-5); molecular weight 164.25 g/mol; ortho position = H |
| Quantified Difference | ΔMW = +14.02 g/mol (one –CH₃ group); steric parameter Es difference ≈ -1.24 (increased steric hindrance at the aryl amine) |
| Conditions | Comparative physicochemical properties derived from CAS registry data; SAR trend inferred from patent disclosures on ortho-substituted aniline KCNQ openers [1]. |
Why This Matters
For applications requiring metabolic stability or differential reactivity at the aryl amine (e.g., selective mono-functionalization), the ortho-methyl group provides a quantifiable steric and electronic differentiation that the des-methyl analog cannot replicate.
- [1] H. Lundbeck A/S. Substituted Aniline Derivatives. WO20100063044 / US20100063044, 2010. Discloses the impact of ortho-substitution on aniline KCNQ opener activity and metabolic profile. View Source
